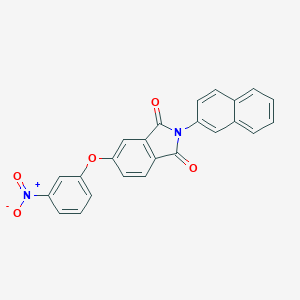
5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a nitrophenoxy group, and an isoindole dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole dione core, which can be synthesized through the cyclization of phthalic anhydride with an appropriate amine. The naphthyl group is then introduced via a Friedel-Crafts acylation reaction, using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
The nitrophenoxy group is incorporated through a nucleophilic aromatic substitution reaction. This involves reacting a nitrophenol derivative with the isoindole dione intermediate under basic conditions, often using potassium carbonate as the base and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating the activity of various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitrophenoxy group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for incorporation into materials with specific desired properties.
Mecanismo De Acción
The mechanism of action of 5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the naphthyl group can engage in π-π stacking interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitrophenoxy group, resulting in different reactivity and applications.
5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione:
2-(2-naphthyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Similar structure but with a different substitution pattern on the nitrophenoxy group, leading to variations in reactivity and biological activity.
Uniqueness
5-{3-nitrophenoxy}-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of the naphthyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C24H14N2O5 |
|---|---|
Peso molecular |
410.4g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C24H14N2O5/c27-23-21-11-10-20(31-19-7-3-6-18(13-19)26(29)30)14-22(21)24(28)25(23)17-9-8-15-4-1-2-5-16(15)12-17/h1-14H |
Clave InChI |
IPBZQMRGOBJNBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


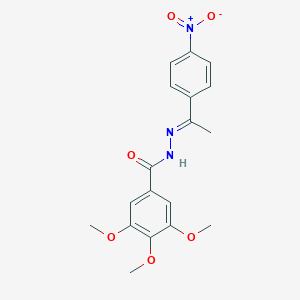
![3-[(4-Bromoanilino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386930.png)
![5-[4-(Dimethylamino)benzylidene]-3-[(3,4-dimethylanilino)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386931.png)
![4-[(E)-({2-[N-(3,4-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE](/img/structure/B386934.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]bicyclo[6.1.0]nonane-9-carbohydrazide](/img/structure/B386935.png)
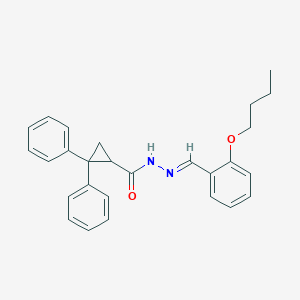
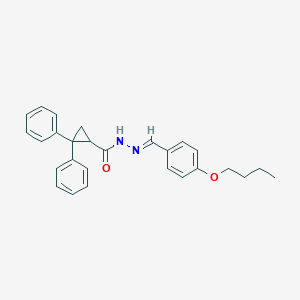
![4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]PHENYL BENZOATE](/img/structure/B386941.png)
![3-[(4-Butylanilino)methyl]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386942.png)
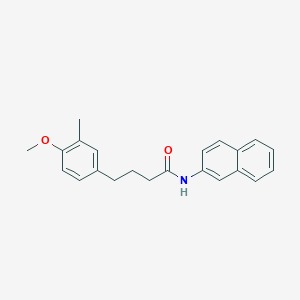
![Cyclopentanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B386945.png)
![N-[3-(N-{[3,4-dichloro(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B386948.png)
![(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B386951.png)
![3-[(5-Chloro-2-methylanilino)methyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386952.png)
